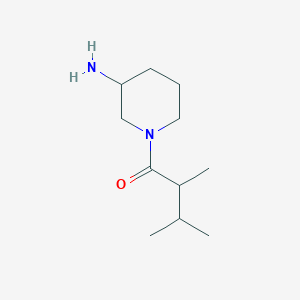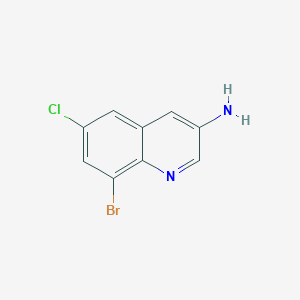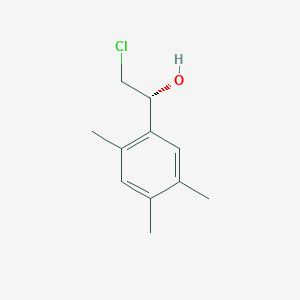
(1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the chlorination of (1R)-1-(2,4,5-trimethylphenyl)ethanol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically proceeds at low temperatures to prevent over-chlorination and to ensure the retention of the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reaction is also common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (1R)-2-chloro-1-(2,4,5-trimethylphenyl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives. Common reagents include sodium hydroxide and potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: (1R)-2-chloro-1-(2,4,5-trimethylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular pathways involved can vary widely depending on the specific context of its use.
相似化合物的比较
- (1R)-2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-ol
- (1R)-2-Chloro-1-(2,3,5-trimethylphenyl)ethan-1-ol
Comparison:
Structural Differences: The position of the methyl groups on the phenyl ring can influence the compound’s reactivity and properties.
Reactivity: The presence and position of substituents can affect the compound’s reactivity in various chemical reactions.
Applications: While similar compounds may have overlapping applications, specific structural features can make (1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol unique in certain contexts.
属性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC 名称 |
(1R)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3/t11-/m0/s1 |
InChI 键 |
MMFBECABNPXRGF-NSHDSACASA-N |
手性 SMILES |
CC1=CC(=C(C=C1C)[C@H](CCl)O)C |
规范 SMILES |
CC1=CC(=C(C=C1C)C(CCl)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine](/img/structure/B13207185.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13207193.png)
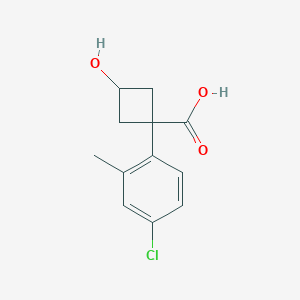


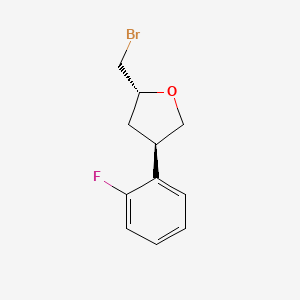
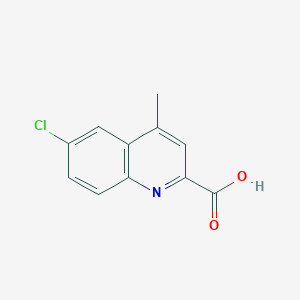
![2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
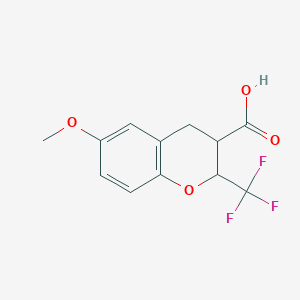
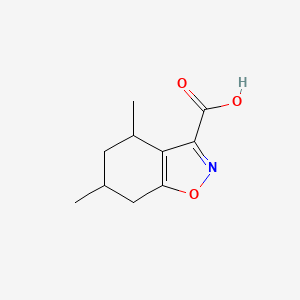
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)
